molecular formula C24H25N5O4S2 B605413 AMG-7549 CAS No. 1492027-88-9

AMG-7549

Cat. No. B605413
M. Wt: 511.62
InChI Key: MKQBZBHUCQECFX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-7549 is a disrupter of Glucokinase−Glucokinase Regulatory Protein (GK−GKRP) binding.

Scientific Research Applications

AMG 706 in Advanced Solid Tumors

AMG 706, a multikinase inhibitor, was evaluated in patients with refractory advanced solid tumors. This phase I study assessed its safety, pharmacokinetics, pharmacodynamics, tumor response, and serum levels of proangiogenic markers. The study found that AMG 706 was well-tolerated and showed evidence of antitumor activity (Rosen et al., 2007).

AMG 757 in Small-Cell Lung Cancer

AMG 757, a bispecific T-cell engager targeting delta-like ligand 3 (DLL3), was investigated for its efficacy in small-cell lung cancer (SCLC). The study demonstrated that AMG 757 was potent in killing SCLC cell lines and induced tumor regression in both patient-derived xenograft and orthotopic mouse models of SCLC. AMG 757 was well-tolerated in nonhuman primates and is projected for intermittent administration in patients (Giffin et al., 2020).

AMG 757 in Neuroendocrine Cancer

Another study evaluated AMG 757 for its activity in neuroendocrine tumors (NET), including SCLC. It was found that AMG 757 induced T cell activation and potent T cell redirected killing of DLL3-expressing SCLC and other NET cell lines in vitro. Additionally, it showed significant antitumor activity against established xenograft tumors in mouse models (Cooke et al., 2020).

AMG 706 as a Multikinase Inhibitor

AMG 706 was identified as a potent, orally bioavailable inhibitor of the VEGFR1/Flt1, VEGFR2/kinase domain receptor/Flk-1, VEGFR3/Flt4, platelet-derived growth factor receptor, and Kit receptors in preclinical models. It inhibited human endothelial cell proliferation and vascular permeability induced by VEGF in mice. AMG 706 inhibited angiogenesis in the rat corneal model and induced regression of established A431 xenografts (Polverino et al., 2006).

AMG 701 in Multiple Myeloma

AMG 701, a bispecific T-cell engager targeting BCMA, demonstrated cytotoxicity against multiple myeloma cells and depletion of plasma cells in cynomolgus monkeys. It showed significant tumor growth inhibition and extended survival in orthotopic MM models, supporting its clinical development (Goldstein et al., 2020).

properties

CAS RN

1492027-88-9

Product Name

AMG-7549

Molecular Formula

C24H25N5O4S2

Molecular Weight

511.62

IUPAC Name

(R)-N-((2-Amino-5-hydroxypyrimidin-4-yl)(7-(4-(2-hydroxypropan-2-yl)pyridin-2-yl)benzo[b]thiophen-2-yl)methyl)cyclopropanesulfonamide

InChI

InChI=1S/C24H25N5O4S2/c1-24(2,31)14-8-9-26-17(11-14)16-5-3-4-13-10-19(34-22(13)16)21(29-35(32,33)15-6-7-15)20-18(30)12-27-23(25)28-20/h3-5,8-12,15,21,29-31H,6-7H2,1-2H3,(H2,25,27,28)/t21-/m0/s1

InChI Key

MKQBZBHUCQECFX-NRFANRHFSA-N

SMILES

O=S(C1CC1)(N[C@H](C2=NC(N)=NC=C2O)C3=CC4=CC=CC(C5=NC=CC(C(C)(O)C)=C5)=C4S3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG7549;  AMG 7549;  AMG-7549

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.